An In-depth Technical Guide to o-Toluidine: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to o-Toluidine: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Toluidine, systematically named 2-methylaniline, is an aromatic amine of significant industrial importance, primarily serving as a key intermediate in the synthesis of dyes, pigments, herbicides, and pharmaceuticals. This comprehensive technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, metabolic pathways, and toxicological profile of o-toluidine. Detailed experimental protocols for its synthesis, in vitro metabolism analysis, and mutagenicity assessment are provided to support researchers and professionals in the fields of chemistry and drug development. All quantitative data is presented in standardized tables for clarity and ease of comparison. Furthermore, key processes are visualized using Graphviz diagrams to illustrate logical workflows and reaction pathways.
Chemical Identity and Structure
o-Toluidine is an organic compound featuring a benzene (B151609) ring substituted with an amino group (-NH₂) and a methyl group (-CH₃) at ortho positions (positions 1 and 2, respectively).[1] This substitution pattern is what defines it as the ortho isomer of toluidine.
The fundamental details of o-toluidine are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 2-Methylaniline[2][3] |
| Synonyms | o-Methylaniline, 2-Aminotoluene, 1-Amino-2-methylbenzene[4][5] |
| CAS Number | 95-53-4[4] |
| Molecular Formula | C₇H₉N[4][6] |
| Molecular Weight | 107.15 g/mol [5][6] |
| Chemical Structure | A benzene ring with a methyl group and an amino group at adjacent positions. |
graph o_toluidine_structure { layout=neato; node [shape=plaintext]; bgcolor="#FFFFFF"; edge [color="#202124"];// Benzene ring N1 [pos="0,1.732!", label=""]; N2 [pos="1.5,0.866!", label=""]; N3 [pos="1.5,-0.866!", label=""]; N4 [pos="0,-1.732!", label=""]; N5 [pos="-1.5,-0.866!", label=""]; N6 [pos="-1.5,0.866!", label=""]; N1 -- N2 -- N3 -- N4 -- N5 -- N6 -- N1;
// Double bonds N1 -- N6; N2 -- N3; N4 -- N5;
// Substituents C1 [pos="0,2.8!", label="NH₂", fontcolor="#202124"]; C2 [pos="2.6,1.5!", label="CH₃", fontcolor="#202124"]; N1 -- C1 [len=1.5]; N2 -- C2 [len=1.5]; }
Caption: Chemical structure of o-Toluidine (2-Methylaniline).
Physicochemical Properties
o-Toluidine is a colorless to pale yellow liquid that may darken to a reddish-brown color upon exposure to air and light.[6][7] It possesses a characteristic aromatic, aniline-like odor.[4][7] The key physicochemical properties are detailed in the following table.
| Property | Value |
| Appearance | Colorless to pale yellow liquid[4][7] |
| Odor | Aromatic, aniline-like[4][7] |
| Melting Point | -23.68 °C[4][7] |
| Boiling Point | 200-202 °C[4][7] |
| Density | 1.004 g/cm³ at 20 °C[4][6] |
| Solubility in water | 1.62 g/100 mL at 20 °C[5] |
| Vapor Pressure | 0.3075 mmHg at 25 °C[4] |
| Refractive Index (n_D^20) | 1.572[5][6] |
| Flash Point | 85 °C (closed cup)[5] |
| Autoignition Temperature | 480 °C |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of o-toluidine.
| Spectroscopy | Key Data Points |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.01 (m, 2H, Ar-H), 6.67 (t, 1H, Ar-H), 6.58 (d, 1H, Ar-H), 3.48 (s, 2H, NH₂), 2.09 (s, 3H, CH₃)[4] |
| IR (liquid film) | ν (cm⁻¹): 3450, 3360 (N-H stretch), 3050, 3020 (C-H aromatic stretch), 2920, 2850 (C-H aliphatic stretch), 1620, 1500 (C=C aromatic stretch), 750 (C-H aromatic bend)[3] |
| Mass Spectrometry (EI) | m/z (%): 107 (M⁺, 100), 106 (97.7), 77 (14.3), 79 (11.7)[4] |
Synthesis of o-Toluidine
The primary industrial synthesis of o-toluidine involves a two-step process: the nitration of toluene (B28343) followed by the hydrogenation of the resulting o-nitrotoluene.
Caption: General synthesis pathway of o-toluidine from toluene.
Experimental Protocol: Laboratory Scale Synthesis via Reduction of o-Nitrotoluene
This protocol describes the reduction of o-nitrotoluene to o-toluidine using tin and hydrochloric acid, adapted from established methods.[6]
Materials:
-
o-Nitrotoluene
-
Granulated Tin
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH) solution (e.g., 40%)
-
Dichloromethane (B109758) (DCM) or Diethyl Ether
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place granulated tin and concentrated hydrochloric acid.
-
Slowly add o-nitrotoluene to the flask. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, heat the mixture to reflux for approximately 1-2 hours, or until the characteristic almond-like smell of o-nitrotoluene is no longer present.
-
Cool the reaction mixture and cautiously make it strongly alkaline by adding a concentrated sodium hydroxide solution. This will precipitate tin salts as hydroxides.
-
Perform a steam distillation to separate the o-toluidine from the reaction mixture. Collect the distillate, which will be a milky emulsion.
-
Extract the o-toluidine from the distillate using an organic solvent such as dichloromethane or diethyl ether.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by distillation.
-
The crude o-toluidine can be further purified by vacuum distillation.
Metabolism of o-Toluidine
The metabolism of o-toluidine primarily occurs in the liver and involves several key enzymatic pathways, including N-acetylation and cytochrome P450-mediated oxidation.[8] These metabolic processes can lead to both detoxification and bioactivation, the latter forming reactive metabolites that are implicated in its carcinogenicity.
Caption: Key metabolic pathways of o-toluidine.
Experimental Protocol: In Vitro Metabolism using Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of o-toluidine using liver microsomes.[9][10][11][12][13]
Materials:
-
Cryopreserved liver microsomes (e.g., human, rat)
-
o-Toluidine solution
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Incubator/water bath at 37 °C
-
Organic solvent for quenching (e.g., acetonitrile, methanol)
-
LC-MS/MS system for analysis
Procedure:
-
Thaw the cryopreserved liver microsomes on ice.
-
Prepare a reaction mixture containing phosphate buffer and the desired concentration of liver microsomes.
-
Pre-incubate the reaction mixture at 37 °C for a few minutes.
-
Add the o-toluidine solution to the pre-warmed reaction mixture to initiate the reaction.
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37 °C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, take an aliquot of the reaction mixture and terminate the reaction by adding a cold organic solvent.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the disappearance of the parent compound (o-toluidine) and the formation of metabolites using a validated LC-MS/MS method.
Toxicology
o-Toluidine is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency and as carcinogenic to humans (Group 1) by the International Agency for Research on Cancer (IARC).[14][15] Chronic exposure has been linked to an increased risk of bladder cancer in humans.[14] Acute exposure can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[15]
Caption: Logical workflow for the synthesis, characterization, and biological evaluation of o-toluidine.
Experimental Protocol: Ames Test for Mutagenicity
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[16][17]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
S9 fraction (for metabolic activation)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Histidine/biotin (B1667282) solution
-
o-Toluidine solution at various concentrations
-
Positive and negative controls
Procedure:
-
Prepare overnight cultures of the Salmonella typhimurium tester strains.
-
To a test tube, add the tester strain culture, the o-toluidine solution (or control), and either the S9 mix (for assays with metabolic activation) or a buffer.
-
Pre-incubate the mixture at 37 °C for a short period.
-
Add molten top agar containing a trace amount of histidine and biotin to the test tube.
-
Quickly vortex and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37 °C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[17][18]
Conclusion
o-Toluidine is a valuable industrial chemical with a well-defined chemical structure and a range of applications. However, its use requires careful handling and consideration of its toxicological properties, particularly its carcinogenicity. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of o-toluidine, enabling further research and development in a safe and informed manner. A thorough understanding of its metabolism is key to elucidating the mechanisms of its toxicity and developing strategies to mitigate its adverse health effects.
References
- 1. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 2. O-toluidine.hcl: Carcinogenic Potency Database [leadscope.com]
- 3. Sciencemadness Discussion Board - Reduction of Nitro Toluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. US4554380A - Process for the manufacture of o-toluidine and/or m-toluidine and/or p-toluidine - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - o-toluidine from o-nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Continuous Flow Reactor for p-toluidine Formation - Senior Design Day [hajim.rochester.edu]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. researchgate.net [researchgate.net]
- 11. mttlab.eu [mttlab.eu]
- 12. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 17. microbiologyinfo.com [microbiologyinfo.com]
- 18. xenometrix.ch [xenometrix.ch]
